![molecular formula C17H21NO3 B3987318 N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide](/img/structure/B3987318.png)
N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide
Descripción general
Descripción
N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide, commonly known as F13640, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of furan-based compounds and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
F13640 exerts its pharmacological effects by binding to the sigma-1 receptor. This binding leads to the modulation of various cellular processes, including calcium signaling, oxidative stress, and mitochondrial function. F13640 has been shown to have a neuroprotective effect by reducing neuronal cell death and promoting neuronal survival.
Biochemical and physiological effects:
F13640 has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and promote mitochondrial function, which is important for maintaining cellular homeostasis. F13640 has also been shown to reduce inflammation and promote cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
F13640 has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. F13640 has also been shown to have a neuroprotective effect in various models of neurological disorders, which makes it a potential therapeutic agent. However, F13640 has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of F13640. One potential direction is to further investigate its neuroprotective effects in various models of neurological disorders. Another potential direction is to investigate its effects on other cellular processes, such as autophagy and protein folding. Additionally, there is a need to optimize the synthesis of F13640 to improve its purity and yield.
Aplicaciones Científicas De Investigación
F13640 has been extensively studied for its potential therapeutic properties. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein involved in various cellular processes. F13640 has been shown to have neuroprotective effects in various models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.
Propiedades
IUPAC Name |
N-[1-(4-propan-2-ylphenoxy)propan-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12(2)14-6-8-15(9-7-14)21-11-13(3)18-17(19)16-5-4-10-20-16/h4-10,12-13H,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVLIRPUUSDGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(C)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[2-(2-furyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3987236.png)
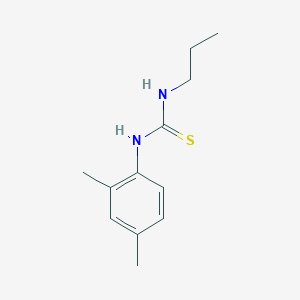
![4-{2-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3987258.png)

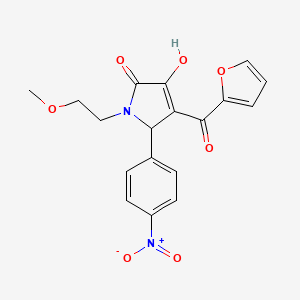
![4-{2-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3987286.png)
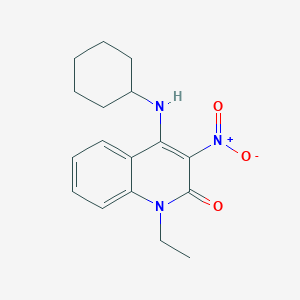
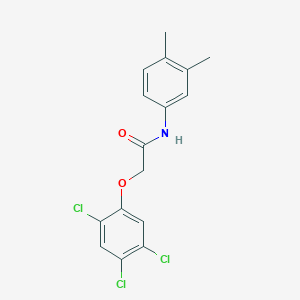
![1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3987297.png)
![6-amino-4-(2,3-dimethoxyphenyl)-3-(4-isobutylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3987310.png)
![N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B3987334.png)

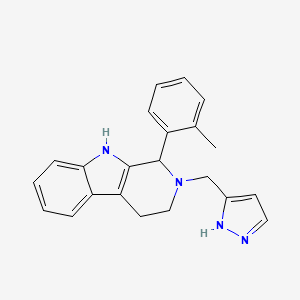
![1-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3987343.png)